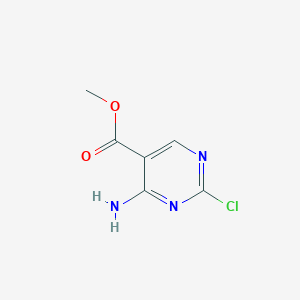

Methyl 4-amino-2-chloropyrimidine-5-carboxylate

Übersicht

Beschreibung

“Methyl 4-amino-2-chloropyrimidine-5-carboxylate” is an organic ester . It is used as an intermediate in pharmaceutical synthesis for experimental research .

Synthesis Analysis

The synthesis of “Methyl 4-amino-2-chloropyrimidine-5-carboxylate” involves the dissolution of 2-chloropyrimidine-4-carboxylic acid in dichloromethane and dimethylformamide. Oxalyl chloride is then added dropwise and stirred at room temperature for 2 hours. After concentrating to an appropriate volume, it is added dropwise to anhydrous methanol placed under ice bath conditions. The reaction is then carried out at room temperature for 2 hours, and concentrated under reduced pressure to obtain the product .

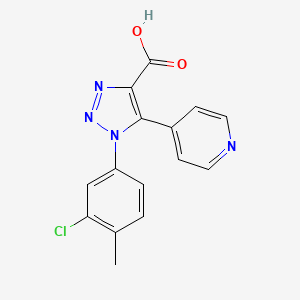

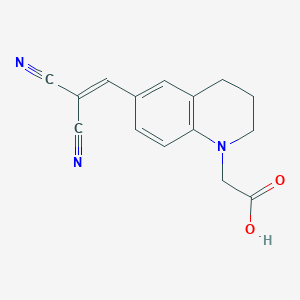

Molecular Structure Analysis

The molecular formula of “Methyl 4-amino-2-chloropyrimidine-5-carboxylate” is C6H6ClN3O2 . All non-H atoms are approximately coplanar . An intramolecular N—H…O hydrogen bond occurs between the amino group and the carbonyl group .

Chemical Reactions Analysis

“Methyl 4-amino-2-chloropyrimidine-5-carboxylate” can participate in various chemical reactions. For example, it can undergo cyclization of the α-amine with a benzylic functionality via either an SN2 or a Mitsunobu reaction .

Physical And Chemical Properties Analysis

“Methyl 4-amino-2-chloropyrimidine-5-carboxylate” has a molecular weight of 187.58 g/mol . It has a topological polar surface area of 78.1 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 2 .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Methyl 4-amino-2-chloropyrimidine-5-carboxylate serves as a precursor in the synthesis of pyrimidine derivatives, which are known for their anticancer properties. These compounds can inhibit tyrosine kinase, an enzyme that is often overactive in cancer cells .

Antimicrobial and Antifungal Activities

This chemical is used to create compounds that exhibit significant antimicrobial and antifungal activities. It’s particularly useful in developing new treatments for infections that are resistant to current medications .

Cardiovascular Therapeutics

Derivatives of Methyl 4-amino-2-chloropyrimidine-5-carboxylate can act as cardiovascular agents, offering potential treatments for conditions like hypertension through the modulation of blood pressure .

Anti-Inflammatory and Analgesic Properties

The compound is instrumental in synthesizing molecules with anti-inflammatory and analgesic effects, providing relief from pain and inflammation .

Antidiabetic Agents

Pyrimidine-based structures derived from this compound have been explored for their use as antidiabetic agents, potentially aiding in the treatment of diabetes by influencing blood sugar levels .

Neuroprotective Effects

Research indicates that pyrimidine derivatives from Methyl 4-amino-2-chloropyrimidine-5-carboxylate may offer neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Antiviral Applications

Compounds synthesized from Methyl 4-amino-2-chloropyrimidine-5-carboxylate have shown promise as anti-HIV agents, contributing to the development of new antiviral drugs .

Agricultural Chemicals

In the agrochemical industry, this compound is used to create pesticides and herbicides, playing a crucial role in protecting crops from pests and diseases .

Safety and Hazards

“Methyl 4-amino-2-chloropyrimidine-5-carboxylate” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

The primary targets of Methyl 4-amino-2-chloropyrimidine-5-carboxylate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is hypothesized that it may interact with its targets through hydrogen bonding and electrostatic interactions, given its chemical structure .

Pharmacokinetics

- High No No No No No No No -6.58 cm/s These properties suggest that the compound has good gastrointestinal absorption but does not cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of Methyl 4-amino-2-chloropyrimidine-5-carboxylate’s action are currently unknown

Action Environment

Like most chemical compounds, its stability, solubility, and reactivity may be affected by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

methyl 4-amino-2-chloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-9-6(7)10-4(3)8/h2H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMYEORYRWNWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677829 | |

| Record name | Methyl 4-amino-2-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-2-chloropyrimidine-5-carboxylate | |

CAS RN |

858269-13-3 | |

| Record name | Methyl 4-amino-2-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of Methyl 4-amino-2-chloropyrimidine-5-carboxylate?

A1: Methyl 4-amino-2-chloropyrimidine-5-carboxylate exhibits a planar structure. [] This means that all the non-hydrogen atoms within the molecule lie approximately on the same plane. [] The molecule also features an intramolecular hydrogen bond between the amino group (-NH2) and the carbonyl group (C=O). [] This interaction contributes to the molecule's overall stability and spatial arrangement.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid](/img/structure/B1454128.png)

![1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1454129.png)

![4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol](/img/structure/B1454151.png)